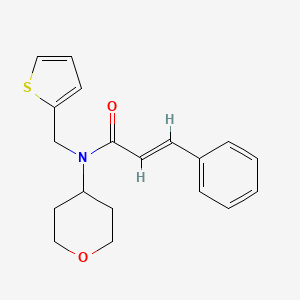

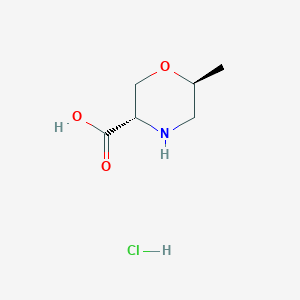

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

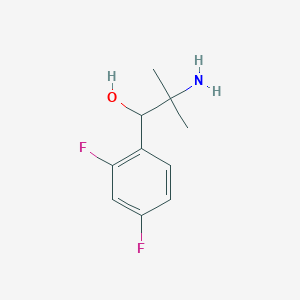

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide is a compound that appears to be a derivative of cinnamic acid with substitutions that include a tetrahydro-2H-pyran ring and a thiophene moiety. This compound is not directly mentioned in the provided papers, but its structure suggests that it may have been synthesized as part of a study on heterocyclic compounds with potential antitumor activity or as a result of a stereoselective synthesis process.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. The first paper discusses the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The key precursor in this study underwent various reactions to produce a diverse set of products, including those with thiophene rings, which are relevant to the compound . The second paper presents a method for synthesizing 3,4-dihydropyran-2-ones from cinnamic thioesters through a phase-transfer catalyzed domino Michael-cyclisation reaction . This method could potentially be adapted to synthesize the tetrahydro-2H-pyran ring present in N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide.

Molecular Structure Analysis

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. The papers provided detail reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions , which could be relevant to the synthesis or further transformation of N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide. Additionally, the stereoselective synthesis process described in the second paper could influence the chemical reactivity of the compound by introducing chirality.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)cinnamamide, they do provide insights into the properties of structurally related compounds. For instance, the antitumor activities of the synthesized heterocyclic compounds were evaluated, and most compounds showed high inhibitory effects on various human cancer cell lines . The yields and enantioselectivities achieved in the synthesis of 3,4-dihydropyran-2-ones suggest that the compound might also be synthesized with high efficiency and selectivity .

科学的研究の応用

Antitumor Agents

Research has demonstrated the synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent antitumor activities against hepatocellular carcinoma cell lines. Compounds exhibited promising IC50 values, indicating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activity

Amido-linked bis heterocycles, including pyrrolyl and pyrazolyl derivatives, were synthesized and screened for antimicrobial activity. The chlorosubstituted imidazolyl cinnamamide derivative displayed strong antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Padmavathi et al., 2011).

Fungicidal and Insecticidal Activities

Beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives were designed and synthesized, exhibiting both fungicidal and insecticidal activities. This research underscores the agricultural applications of cinnamamide derivatives in developing new lead compounds for pest control (Zhao et al., 2008).

Antidepressant Activity

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One particular derivative significantly reduced immobility time in behavioral tests, suggesting potential therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

Studies on the growth and morphology change of polystyrene-block-poly(2-cinnamoylethyl methacrylate) particles in solvent−nonsolvent mixtures before precipitation have provided insights into the behavior of polymer particles in mixed solvents, relevant for material science and engineering (Ding & Liu, 1999).

特性

IUPAC Name |

(E)-N-(oxan-4-yl)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-14-23-18)17-10-12-22-13-11-17/h1-9,14,17H,10-13,15H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWAVISHQRRLPC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)